molecular formula C19H18N2O B14684027 2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine CAS No. 27433-90-5

2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine

Katalognummer: B14684027
CAS-Nummer: 27433-90-5
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: XNBDLOMVHINHBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine is a chemical compound with the molecular formula C19H18N2O It is a pyrimidine derivative, characterized by the presence of hydroxy, methyl, phenyl, and phenethyl groups attached to the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde derivatives in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydroxy-4-methyl-5-phenylpyrimidine
  • 2-Hydroxy-4-methyl-6-phenethylpyrimidine
  • 4-Methyl-5-phenyl-6-phenethylpyrimidine

Uniqueness

2-Hydroxy-4-methyl-5-phenyl-6-phenethylpyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

27433-90-5

Molekularformel

C19H18N2O

Molekulargewicht

290.4 g/mol

IUPAC-Name

6-methyl-5-phenyl-4-(2-phenylethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C19H18N2O/c1-14-18(16-10-6-3-7-11-16)17(21-19(22)20-14)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,20,21,22)

InChI-Schlüssel

XNBDLOMVHINHBY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=O)N1)CCC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.